molecular formula C8H9NO2 B13834436 4-Acetamidophenol-ring-UL-14C CAS No. 90135-67-4

4-Acetamidophenol-ring-UL-14C

Cat. No.: B13834436
CAS No.: 90135-67-4
M. Wt: 163.12 g/mol
InChI Key: RZVAJINKPMORJF-ANARQPDSSA-N
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Description

4-Acetamidophenol-ring-UL-14C is a radiolabeled compound used in various scientific research applications. It is a derivative of 4-acetamidophenol, commonly known as paracetamol or acetaminophen. The “UL-14C” designation indicates that the compound is uniformly labeled with carbon-14, a radioactive isotope, which allows for tracking and studying its behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenol-ring-UL-14C typically involves the incorporation of carbon-14 into the acetaminophen molecule. This can be achieved through various synthetic routes, including the reaction of carbon-14 labeled acetic anhydride with p-aminophenol. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound requires specialized facilities equipped to handle radioactive materials. The process involves the synthesis of carbon-14 labeled precursors, followed by their incorporation into the acetaminophen molecule. The final product is purified to ensure high radiochemical purity and specific activity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenol-ring-UL-14C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Quinone imine derivatives.

    Reduction: Parent amine form.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamidophenol-ring-UL-14C is widely used in scientific research due to its radiolabeled nature. Some applications include:

    Chemistry: Studying reaction mechanisms and kinetics.

    Biology: Tracking metabolic pathways and enzyme interactions.

    Medicine: Investigating drug metabolism and pharmacokinetics.

    Industry: Quality control and tracing contaminants in pharmaceutical production.

Mechanism of Action

The mechanism of action of 4-Acetamidophenol-ring-UL-14C involves its interaction with biological molecules. It binds to DNA through groove binding and intercalation, as evidenced by UV-Vis and FTIR studies . The binding constants indicate a spontaneous process, with specific functional groups involved in the interaction depending on the pH.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamidophenol-ring-UL-14C is unique due to its specific labeling with carbon-14, allowing for detailed tracking and analysis in various research applications. Its ability to bind to DNA and its use in studying metabolic pathways make it a valuable tool in scientific research.

Properties

CAS No.

90135-67-4

Molecular Formula

C8H9NO2

Molecular Weight

163.12 g/mol

IUPAC Name

N-(4-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)acetamide

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+2,3+2,4+2,5+2,7+2,8+2

InChI Key

RZVAJINKPMORJF-ANARQPDSSA-N

Isomeric SMILES

CC(=O)N[14C]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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